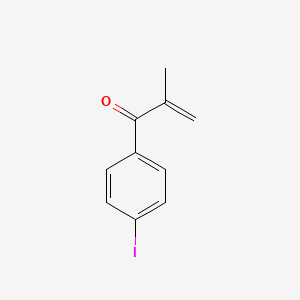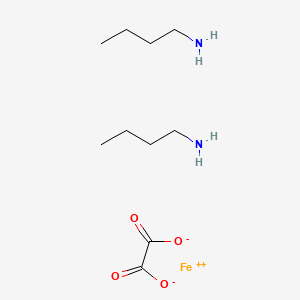
Iron, (ethanedioato(2-)-O,O')bis(1-butanamine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is a coordination compound that features iron as the central metal atom. This compound is characterized by the presence of ethanedioate (oxalate) ligands and 1-butanamine ligands. Coordination compounds like this one are of significant interest due to their diverse applications in various fields, including catalysis, material science, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- typically involves the reaction of iron salts with ethanedioic acid (oxalic acid) and 1-butanamine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the ligands to the iron center. The general reaction can be represented as follows:
[ \text{Fe}^{3+} + \text{C}_2\text{O}_4^{2-} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{Fe(C}_2\text{O}_4\text{)}_2(\text{C}_4\text{H}_9\text{NH}_2)_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Dissolution of iron salts in water.
- Addition of ethanedioic acid and 1-butanamine under stirring.
- pH adjustment to facilitate ligand coordination.
- Filtration and purification of the resulting coordination compound.
化学反应分析
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Ligand Substitution Reactions: The ligands (ethanedioate and 1-butanamine) can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Ligand Substitution: Reagents such as ammonia or phosphines can be used to replace the existing ligands.
Coordination: Conditions typically involve aqueous or organic solvents and controlled temperatures.
Major Products
Oxidation-Reduction: Products may include different oxidation states of iron complexes.
Ligand Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
科学研究应用
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: Studied for its potential role in biological systems, particularly in iron transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
作用机制
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The ethanedioate and 1-butanamine ligands stabilize the iron center and influence its reactivity. The compound can interact with biological molecules, potentially affecting cellular processes and pathways.
相似化合物的比较
Similar Compounds
Iron(III) oxalate: Similar coordination environment but lacks the 1-butanamine ligands.
Iron(III) acetylacetonate: Another iron coordination compound with different ligands.
Iron(III) chloride: A simple iron salt without complex ligands.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is unique due to the combination of ethanedioate and 1-butanamine ligands, which provide specific stability and reactivity properties. This combination allows for unique applications in catalysis, material science, and potential therapeutic uses.
属性
CAS 编号 |
80660-60-2 |
|---|---|
分子式 |
C10H22FeN2O4 |
分子量 |
290.14 g/mol |
IUPAC 名称 |
butan-1-amine;iron(2+);oxalate |
InChI |
InChI=1S/2C4H11N.C2H2O4.Fe/c2*1-2-3-4-5;3-1(4)2(5)6;/h2*2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI 键 |
ZMMPLOJCMLHFCL-UHFFFAOYSA-L |
规范 SMILES |
CCCCN.CCCCN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


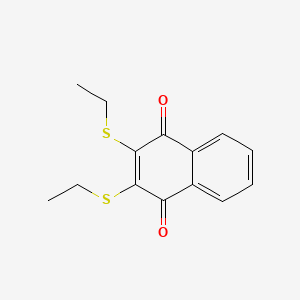
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
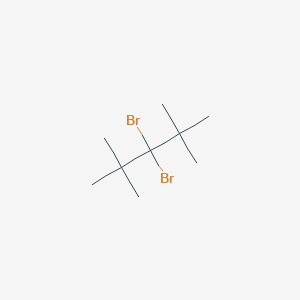
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
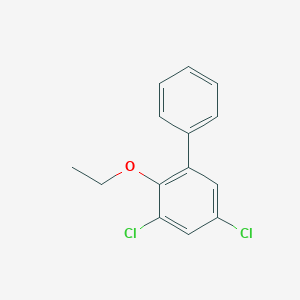
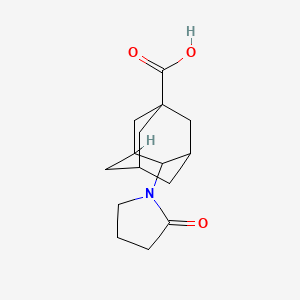
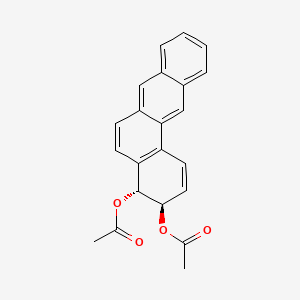

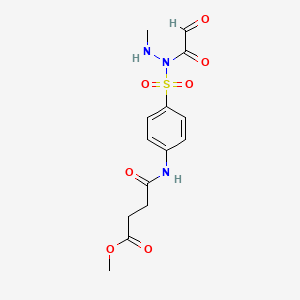

![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
